molecular formula C12H10N2O3S B12934809 [(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid CAS No. 62260-52-0

[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid

Cat. No.: B12934809
CAS No.: 62260-52-0
M. Wt: 262.29 g/mol
InChI Key: UGUANENGINVCQB-UHFFFAOYSA-N
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Description

[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid is a heterocyclic compound featuring an imidazole core substituted with a formyl group at position 4, a phenyl group at position 1, and a sulfanylacetic acid moiety at position 5.

Properties

CAS No.

62260-52-0

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

2-(5-formyl-3-phenylimidazol-4-yl)sulfanylacetic acid

InChI

InChI=1S/C12H10N2O3S/c15-6-10-12(18-7-11(16)17)14(8-13-10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17)

InChI Key

UGUANENGINVCQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=C2SCC(=O)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Conversion to 2-((4-Carboxy-1-phenyl-1H-imidazol-5-yl)thio)acetic acid.

    Reduction: Formation of 2-((4-Hydroxymethyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)thio)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The closest structural analog identified in the evidence is [(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid (CAS: 6339-60-2) . Key differences include:

  • Substituents on the imidazole ring :
    • The target compound has a 4-formyl and 1-phenyl group.
    • The analog has 1-methyl and 4-nitro groups.
  • Functional groups: The formyl group (-CHO) in the target enables condensation reactions (e.g., Schiff base formation).
Property [(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic Acid [(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic Acid
Molecular Formula C₁₂H₁₀N₂O₃S (estimated) C₆H₇N₃O₄S
Molar Mass (g/mol) ~274.28 (calculated) 217.2
Key Substituents 4-Formyl, 1-phenyl 1-Methyl, 4-nitro
Reactivity Formyl group: nucleophilic additions, condensations Nitro group: reduction to amine, electrophilic substitution
Aromatic Interactions Enhanced via phenyl ring Limited (methyl group lacks π-system)

Physicochemical Properties

  • Solubility : The phenyl group in the target compound likely reduces aqueous solubility compared to the smaller, more polar nitro-substituted analog.
  • Stability : The nitro group in the analog may confer higher thermal stability due to resonance effects, whereas the formyl group in the target could make it prone to oxidation.

Methodological Considerations

Structural characterization of such compounds typically involves single-crystal X-ray diffraction (SC-XRD), leveraging programs like SHELX for refinement and ORTEP-3 for graphical representation . For example, highlights the use of SC-XRD to resolve isostructural compounds with triclinic symmetry, a approach applicable to the target compound .

Biological Activity

[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid, with the chemical formula C12_{12}H10_{10}N2_2O3_3S and CAS number 58394-58-4, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique imidazole ring that is known for its biological relevance, particularly in medicinal chemistry. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various imidazole derivatives, including [(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid.

Research Findings

A study evaluated the antimicrobial activity of several imidazole derivatives against common pathogens. The results indicated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.220.25
5aE. coli0.300.35
10Pseudomonas aeruginosa0.400.45

This table summarizes the antibacterial efficacy of selected compounds, demonstrating that derivatives of [(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid can significantly inhibit bacterial growth.

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain compounds can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A specific study reported that a related imidazole derivative demonstrated the ability to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The compound's mechanism involved the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are another area of interest. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Studies suggest that [(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid may exert its anti-inflammatory effects by downregulating NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Toxicity Profile

An important aspect of evaluating the biological activity of any compound is its toxicity profile. Preliminary hemolytic assays indicate that derivatives of [(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid exhibit low hemolytic activity (3.23% to 15.22% lysis), suggesting a favorable safety margin for further development .

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